1-Methyl-2-(1-methylpropyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

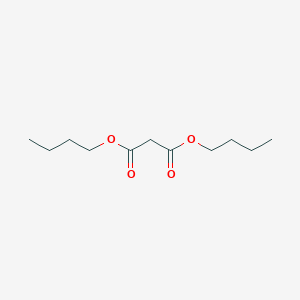

1-Methyl-2-(1-methylpropyl)benzene, commonly known as p-cymene, is a naturally occurring aromatic hydrocarbon that belongs to the class of terpenes. It is found in the essential oils of many plants, including cumin, thyme, and oregano. P-cymene has been extensively studied for its various applications in the fields of chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

P-cymene has been extensively studied for its various applications in the fields of chemistry, biology, and medicine. In chemistry, p-cymene is used as a solvent and as a starting material for the synthesis of other compounds. In biology, p-cymene has been shown to exhibit antimicrobial, antioxidant, and anti-inflammatory properties. In medicine, p-cymene has been investigated for its potential as an anticancer agent and as a treatment for various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease.

Wirkmechanismus

The mechanism of action of p-cymene is not fully understood. However, studies have shown that p-cymene exerts its biological effects through various mechanisms, including the inhibition of enzymes, the modulation of signaling pathways, and the induction of apoptosis.

Biochemische Und Physiologische Effekte

P-cymene has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that p-cymene exhibits antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. P-cymene has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. In addition, p-cymene has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

P-cymene has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. P-cymene is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, p-cymene has some limitations for lab experiments. It has a strong odor, which may interfere with some experiments. In addition, p-cymene is not soluble in water, which may limit its use in aqueous systems.

Zukünftige Richtungen

P-cymene has many potential future directions for research. In the field of chemistry, p-cymene can be used as a starting material for the synthesis of new compounds with novel properties. In the field of biology, p-cymene can be investigated for its potential as a treatment for various diseases, including cancer and inflammatory diseases. In addition, p-cymene can be studied for its potential as a natural preservative in the food and cosmetic industries.

Conclusion:

In conclusion, p-cymene is a naturally occurring aromatic hydrocarbon that has many potential applications in the fields of chemistry, biology, and medicine. It exhibits antimicrobial, antioxidant, and anti-inflammatory properties and has been investigated for its potential as an anticancer agent and as a treatment for various diseases. P-cymene has several advantages for lab experiments, including its availability, stability, and ease of handling. However, it also has some limitations, including its strong odor and limited solubility. P-cymene has many potential future directions for research, including the synthesis of new compounds and the investigation of its potential as a natural preservative.

Synthesemethoden

P-cymene can be synthesized by the alkylation of toluene with isobutylene in the presence of an acidic catalyst. The reaction takes place at high temperature and pressure, and the yield of p-cymene is around 70%. Alternative methods of synthesis include the dehydrogenation of limonene and the rearrangement of α-pinene.

Eigenschaften

CAS-Nummer |

1595-06-8 |

|---|---|

Produktname |

1-Methyl-2-(1-methylpropyl)benzene |

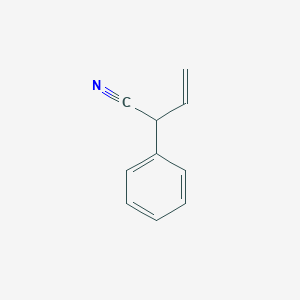

Molekularformel |

C11H16 |

Molekulargewicht |

148.24 g/mol |

IUPAC-Name |

1-butan-2-yl-2-methylbenzene |

InChI |

InChI=1S/C11H16/c1-4-9(2)11-8-6-5-7-10(11)3/h5-9H,4H2,1-3H3 |

InChI-Schlüssel |

AMBAWAHKHZZAAY-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1C |

Kanonische SMILES |

CCC(C)C1=CC=CC=C1C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.